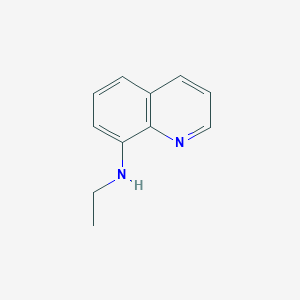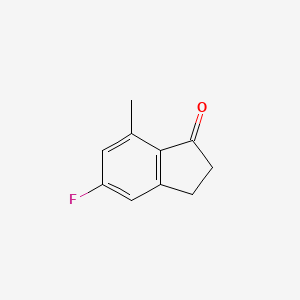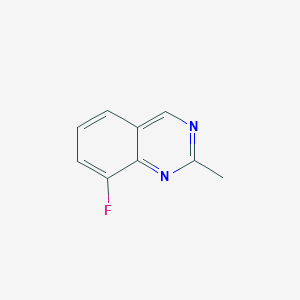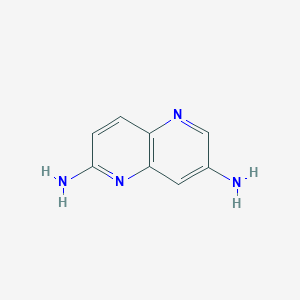![molecular formula C10H13N3 B11917336 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties . The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with isopropyl and methyl substituents at specific positions.
Méthodes De Préparation
The synthesis of 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the condensation of an appropriate methyl ketone with hydrazine to form the pyrazole ring, followed by cyclization with a suitable amidine to form the fused pyrimidine ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency .
Analyse Des Réactions Chimiques
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyrimidine rings are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the substituents on the pyrazole and pyrimidine rings.
Applications De Recherche Scientifique
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by mimicking the natural substrate or by binding to the active site . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidines, such as:
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the isopropyl group, which may affect its binding affinity and photophysical properties.
7-Substituted pyrazolo[1,5-a]pyrimidines: These compounds have different substituents at the 7-position, which can significantly alter their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-methyl-6-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H13N3/c1-7(2)9-5-11-10-4-8(3)12-13(10)6-9/h4-7H,1-3H3 |
Clé InChI |
JZHBVQBACTXXCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=C(C=NC2=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)





![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)

![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)




